![molecular formula C23H21BrN2O4 B240327 N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)
N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide
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Overview
Description
N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide, also known as BMB-4, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment.
Mechanism of Action
N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization and function of various proteins that are important for cancer cell growth and survival. By inhibiting HSP90, N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide disrupts the function of these proteins and leads to cancer cell death.
Biochemical and Physiological Effects:
N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide has been shown to have low toxicity in normal cells, indicating its potential as a cancer treatment with minimal side effects. N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide has also been shown to inhibit the formation of new blood vessels that are necessary for tumor growth, indicating its potential as an anti-angiogenic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide in lab experiments is its specificity for HSP90, which allows for the study of the role of HSP90 in cancer cell growth and survival. However, one limitation of using N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide is its low solubility in water, which can make it difficult to administer in cell culture experiments.
Future Directions
For N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide research include the development of more soluble analogs and investigation of its potential as a treatment for other diseases.
Synthesis Methods
The synthesis method of N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 4-bromoaniline with 3-methoxybenzoyl chloride in the presence of a base to form N-(4-bromophenyl)-3-methoxybenzamide. The second step involves the reaction of the intermediate with formaldehyde and methanol to form N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide (N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide).
Scientific Research Applications
N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide has also been shown to inhibit the growth of cancer cells that are resistant to chemotherapy. Furthermore, N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide has been shown to enhance the effectiveness of chemotherapy drugs when used in combination.
properties
Product Name |
N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide |
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Molecular Formula |
C23H21BrN2O4 |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide |
InChI |
InChI=1S/C23H21BrN2O4/c1-29-19-7-3-5-16(13-19)22(27)25-21(15-9-11-18(24)12-10-15)26-23(28)17-6-4-8-20(14-17)30-2/h3-14,21H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
BOTJJVAXRMWDJA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC(=CC=C3)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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